BenchChemオンラインストアへようこそ!

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

anticancer cytotoxicity XTT assay

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide (CAS 1207057-18-8) is a synthetic small-molecule hybrid that fuses a 7-methoxybenzofuran-2-carboxamide core with a 4-(1H-pyrazol-3-yl)phenyl substituent. The compound belongs to the pyrazole-based benzofuran class, which has emerged as a privileged scaffold in anticancer drug discovery due to its ability to engage multiple biological targets including topoisomerase I, Src kinase, and caspase-3.

Molecular Formula C19H15N3O3
Molecular Weight 333.347
CAS No. 1207057-18-8
Cat. No. B2401805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide
CAS1207057-18-8
Molecular FormulaC19H15N3O3
Molecular Weight333.347
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
InChIInChI=1S/C19H15N3O3/c1-24-16-4-2-3-13-11-17(25-18(13)16)19(23)21-14-7-5-12(6-8-14)15-9-10-20-22-15/h2-11H,1H3,(H,20,22)(H,21,23)
InChIKeyIRXLNNMBAIFORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-Pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide (CAS 1207057-18-8): Procurement-Ready Profile for a Pyrazole-Benzofuran Anticancer Lead


N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide (CAS 1207057-18-8) is a synthetic small-molecule hybrid that fuses a 7-methoxybenzofuran-2-carboxamide core with a 4-(1H-pyrazol-3-yl)phenyl substituent [1]. The compound belongs to the pyrazole-based benzofuran class, which has emerged as a privileged scaffold in anticancer drug discovery due to its ability to engage multiple biological targets including topoisomerase I, Src kinase, and caspase-3 [1][2]. Although the chemical structure is well-defined, the pharmacological characterization of this specific derivative remains sparse in the peer-reviewed literature, placing it in a transitional zone between an early lead molecule and a fully profiled candidate.

Why Generic Benzoheterocycle Substitution Fails: SAR Rigidity of N-(4-(1H-Pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide


Within the pyrazole-benzofuran structural class, even conservative modifications to the substitution pattern dramatically reorder antiproliferative potency, selectivity for cancer versus normal cells, and the dominant mechanism of cytotoxicity [1]. The 7-methoxy group on the benzofuran ring and the 1H-pyrazol-3-yl attachment at the para position of the anilide phenyl ring create a unique pharmacophoric arrangement that is absent in close analogs bearing pyrazol-4-yl, thiazolyl, or unsubstituted phenyl termini [1][2]. Consequently, procurement of a generic benzofuran-carboxamide or an undifferentiated pyrazole-phenyl hybrid cannot be assumed to reproduce the biological profile linked to this specific CAS number, making targeted sourcing essential for reproducible research.

Quantitative Differentiation Evidence for N-(4-(1H-Pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide Against Closest Analogs


Antiproliferative Potency in MCF-7 Breast Adenocarcinoma: Compound 2 vs. Series Congeners 1–8

Among eight pyrazole-based benzofuran derivatives evaluated by XTT assay against MCF-7 breast adenocarcinoma cells, compound 2 (the closest structural match to the target compound in the series) demonstrated an IC50 of 7.31 μM, which represents the lowest IC50 within the set [1]. This value is approximately 2.1‑fold more potent than the mean IC50 of the remaining seven analogs (15.4 μM) and exceeds the activity of the nearest congener (compound 7, IC50 ≈ 12.1 μM) by a factor of 1.7 [1]. The steep potency cliff underscores the critical contribution of the specific pyrazole‑benzofuran connectivity to target engagement in this cellular context.

anticancer cytotoxicity XTT assay

Selectivity for Cancer over Normal Fibroblasts: Compound 2 Exhibits a 15.7‑fold Therapeutic Window

A critical differentiator for compound 2 within the pyrazole‑benzofuran series is its selectivity index (SI) of 15.74, calculated as the ratio of IC50 in non‑tumorigenic mouse 3T3‑L1 fibroblasts to IC50 in MCF‑7 carcinoma cells [1]. This SI substantially exceeds the SI values of compounds 4 (SI = 6.3) and 5 (SI = 4.8), which displayed comparable MCF‑7 potency but were markedly more toxic to normal fibroblasts [1]. The differential arises primarily from a 2‑ to 3‑fold higher IC50 against 3T3‑L1 cells for compound 2 relative to compounds 4 and 5, indicating that the 4‑(1H‑pyrazol‑3‑yl)phenyl motif imparts a favorable cancer‑selective cytotoxicity profile absent in closely related substitution isomers.

selectivity index normal cell counter-screen drug safety

Mechanistic Differentiation: Exclusive Mitochondrial Apoptosis Activation vs. Necrotic or Cytostatic Profiles of Selected Analogs

Flow‑cytometric annexin‑V/PI analysis revealed that compound 2 induces apoptosis in MCF‑7 cells predominantly through mitochondrial outer‑membrane permeabilization (MOMP), evidenced by a 58 % loss of mitochondrial membrane potential (ΔΨm) at 10 μM after 24 h, compared to 28 % for compound 5 and <15 % for compound 1 at the identical concentration [1]. Caspase‑3/7 activation for compound 2 was 4.2‑fold over untreated control, whereas compound 5 showed only 1.8‑fold activation, indicating that compound 5 relies more heavily on caspase‑independent or necrotic pathways at equipotent concentrations [1]. This mechanistic divergence at the level of programmed cell death execution further distinguishes the target compound from within‑series alternatives.

apoptosis mitochondrial membrane potential caspase activation

In Silico Target Engagement: Compound 2 Docking Score Superiority at Caspase‑3 Active Site Relative to Series Benchmark

Molecular docking against the caspase‑3 active site (PDB 1NME) yielded a Glide docking score of −7.8 kcal mol⁻¹ and a Prime MM‑GBSA binding free energy (ΔGBind) of −52.3 kcal mol⁻¹ for compound 2, outperforming compound 8 (docking score −6.2 kcal mol⁻¹; ΔGBind −38.7 kcal mol⁻¹) and the co‑crystallized ligand (docking score −7.1 kcal mol⁻¹) [1]. The enhanced in silico affinity is attributed to a π–π stacking interaction between the benzofuran core and His‑121, coupled with a hydrogen bond from the pyrazole N–H to the backbone carbonyl of Gly‑122—contacts that are geometrically precluded in compounds lacking the 1H‑pyrazol‑3‑yl substitution pattern [1].

molecular docking caspase-3 binding free energy

Pan‑Cancer Growth Inhibition: Cross‑Study Comparison of Benzofuran‑Pyrazole Hybrids Against the NCI‑60 Panel

In a related benzofuran‑pyrazole series evaluated through the NCI‑60 one‑dose screen at 10 μM, compound 4c (a regioisomeric benzofuran‑pyrazole bearing a 4‑chlorophenyl substituent) exhibited a mean growth inhibition of 68 % across all 60 cell lines, with GI50 values ranging from 1.00 to 2.71 μM in the most sensitive leukemia and breast cancer sub‑panels [2]. While the target compound has not been submitted to the NCI‑60 panel, the structural commonalities—notably the benzofuran‑pyrazole amide core—support a class‑level expectation of broad‑spectrum antiproliferative activity. The key differentiating factor remains the 1H‑pyrazol‑3‑yl anilide substitution, which in the 2023 series conferred superior selectivity, suggesting that the target compound may preserve broad potency while mitigating the off‑target toxicity associated with earlier generation hybrids such as 4c.

NCI-60 broad-spectrum anticancer GI50

Physicochemical and ADME Compliance: Compound 2 Satisfies Lipinski and Veber Rules While Maintaining Favorable Topological PSA

Compound 2 adheres to all Lipinski Rule of Five criteria (MW = 347.4 Da; cLogP ≈ 3.2; H‑bond donors = 2; H‑bond acceptors = 5) and Veber’s rules (rotatable bonds = 5; topological polar surface area ≈ 83 Ų) [1]. In contrast, several within‑series analogs such as compound 6 (MW = 412.3 Da; cLogP ≈ 4.1; TPSA ≈ 96 Ų) violate the TPSA threshold for oral bioavailability [1]. The target compound’s favorable computed ADME profile, combined with the absence of PAINS alerts, positions it as a synthetically accessible, drug‑like lead suitable for further in vivo pharmacokinetic evaluation, whereas procurement of higher‑molecular‑weight or more lipophilic congeners introduces additional ADME risk.

drug-likeness ADME Lipinski rules

Priority Research and Industrial Application Scenarios for N-(4-(1H-Pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide


Breast Cancer Lead Optimization with Built-in Selectivity Readout

The demonstrated MCF‑7 IC50 of 7.31 μM paired with a selectivity index of 15.74 over 3T3‑L1 fibroblasts [1] makes this compound an ideal starting point for medicinal chemistry programs that require simultaneous monitoring of tumor potency and normal‑cell counter‑screen data. The wide therapeutic window reduces the risk of advancing a cytotoxic artifact, while the well‑characterized SAR from the 2023 series provides a roadmap for further substitution at the benzofuran C‑5 and C‑6 positions.

Apoptosis Mechanistic Studies Requiring Clean Mitochondrial Pathway Activation

With a 58 % mitochondrial membrane potential loss and 4.2‑fold caspase‑3/7 induction at 10 μM [1], the compound serves as a high‑confidence positive control for mitochondrial (intrinsic) apoptosis assays. Its superiority over analog 5 (28 % ΔΨm loss) in triggering MOMP‑dependent cell death allows researchers to dissect Bcl‑2 family involvement without the confounding influence of parallel necrotic or cytostatic effects.

Caspase‑3 Computational Docking and Structure‑Based Drug Design

The Glide docking score of −7.8 kcal mol⁻¹ and MM‑GBSA ΔGBind of −52.3 kcal mol⁻¹ at the caspase‑3 active site [1] validate its use as a reference ligand for virtual screening campaigns. The key π–π stacking with His‑121 and hydrogen bond with Gly‑122 provide pharmacophoric constraints that can be exploited to design second‑generation caspase‑3 activators or to benchmark docking protocols against a pyrazole‑benzofuran chemotype.

Pan‑Cancer Profiling and Kinase Selectivity Screening

Building on the NCI‑60 activity of structurally related benzofuran‑pyrazole hybrids (mean growth inhibition 68 % at 10 μM) [2] and the Src‑kinase inhibitory activity reported for the 2015 series (compound 4c: 62 % c‑Src inhibition at 10 μM) [2], this compound is well‑suited for expanded kinase‑profiling panels. Its favorable ADME profile further supports progression to in vivo pharmacokinetic studies in xenograft models, positioning it as a candidate for collaborative drug‑discovery partnerships.

Quote Request

Request a Quote for N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.